molecular formula C10H10N2O3 B14414103 N-(3-Oxobutanoyl)pyridine-3-carboxamide CAS No. 82437-56-7

N-(3-Oxobutanoyl)pyridine-3-carboxamide

Cat. No.: B14414103
CAS No.: 82437-56-7
M. Wt: 206.20 g/mol
InChI Key: YBZDRLFXIIUAQU-UHFFFAOYSA-N
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Description

N-(3-Oxobutanoyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboxamide group and an oxobutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutanoyl)pyridine-3-carboxamide typically involves the condensation of pyridine-3-carboxylic acid with 3-oxobutanoic acid. The reaction is usually carried out in the presence of a condensing agent such as pyridine-3-carboxylic anhydride and an activator like 4-(dimethylamino)pyridine. The reaction conditions are mild, and the process can be scaled up for industrial production .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of magnetically recoverable catalysts has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxobutanoyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various oxides .

Scientific Research Applications

N-(3-Oxobutanoyl)pyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxobutanoyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to metal ions and forming complexes that exhibit biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and interaction with cellular receptors .

Comparison with Similar Compounds

  • Pyridine-3-carboxamide
  • Pyridine-2-carboxamide
  • Pyridine-4-carboxamide

Comparison: N-(3-Oxobutanoyl)pyridine-3-carboxamide is unique due to the presence of both the oxobutanoyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. Compared to other pyridine carboxamides, this compound exhibits enhanced stability and a broader range of applications in both medicinal and industrial contexts .

Properties

CAS No.

82437-56-7

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-(3-oxobutanoyl)pyridine-3-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-7(13)5-9(14)12-10(15)8-3-2-4-11-6-8/h2-4,6H,5H2,1H3,(H,12,14,15)

InChI Key

YBZDRLFXIIUAQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(=O)C1=CN=CC=C1

Origin of Product

United States

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